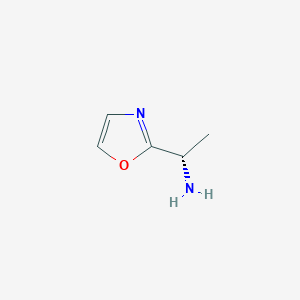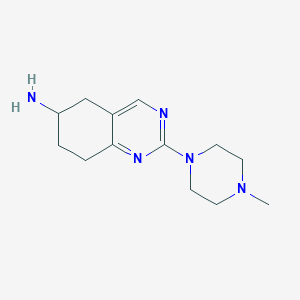
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the reaction of 4-methylpiperazine with a suitable quinazoline derivative. One common method involves the use of 2-chloroquinazoline as a starting material, which reacts with 4-methylpiperazine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives with different substituents .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-Methylpiperazin-1-yl Carbonyl Group: Another piperazine derivative with similar structural features.
(Z)-2-[2-(4-Methylpiperazin-1-yl)benzyl]diazenecarbothioamide: A compound with a phenylpiperazine skeleton.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: A related compound with a simpler structure.
Uniqueness
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is unique due to its specific quinazoline core structure combined with the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
929973-86-4 |
|---|---|
分子式 |
C13H21N5 |
分子量 |
247.34 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine |
InChI |
InChI=1S/C13H21N5/c1-17-4-6-18(7-5-17)13-15-9-10-8-11(14)2-3-12(10)16-13/h9,11H,2-8,14H2,1H3 |
InChIキー |
QYAUUAPOMDVJGU-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC=C3CC(CCC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


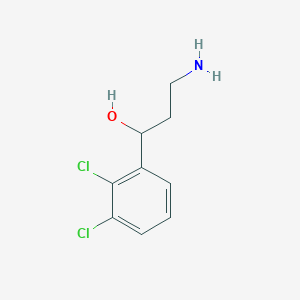
![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
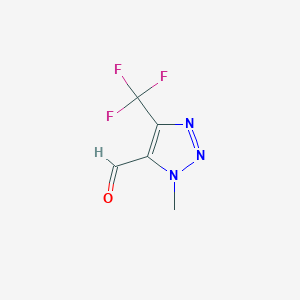
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)
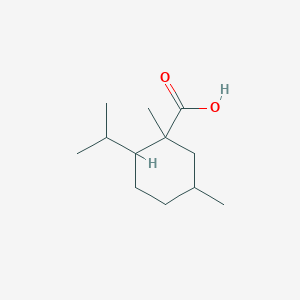
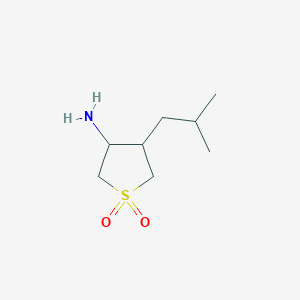
![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
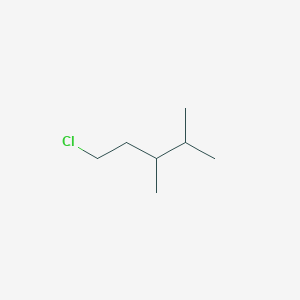

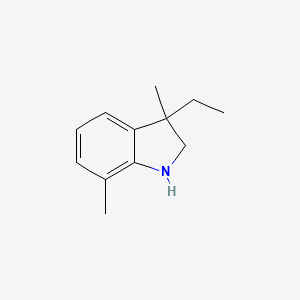
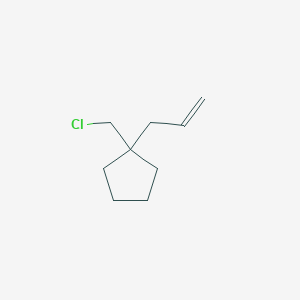
![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
